molecular formula C20H26N6O B12396276 (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B12396276
M. Wt: 366.5 g/mol
InChI Key: PJYHAZFCIWUKAT-JKSUJKDBSA-N
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Description

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[322]nonane is a complex organic compound with a unique structure that includes imidazole, pyrazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane involves multiple steps, including the formation of the imidazole, pyrazole, and furan rings, followed by their integration into the diazabicyclononane framework. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new medications.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclononane derivatives and molecules containing imidazole, pyrazole, and furan rings. Examples include:

  • (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane
  • (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]octane

Uniqueness

The uniqueness of (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Imidazole Ring : Known for its ability to coordinate with metal ions and interact with biological receptors.
  • Diazabicyclo Nonane System : This bicyclic structure may influence membrane interactions and receptor binding.
  • Pyrazole and Furan Moieties : These are associated with various biological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cholinergic Receptors : It acts as a ligand at nicotinic acetylcholine receptors (nAChR), which are crucial for neurotransmission in both the central and peripheral nervous systems .
  • Monoamine Receptors : The compound may modulate serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors, suggesting potential implications in mood disorders and neurodegenerative diseases .
  • Antioxidant Properties : Computational studies indicate that derivatives of this compound exhibit antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions .

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrazole rings exhibit significant antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains due to its ability to penetrate bacterial membranes and disrupt metabolic processes.

Anticancer Potential

Studies have explored the anticancer properties of similar diazabicyclo compounds. The ability of this compound to interact with cellular signaling pathways may inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The presence of furan and pyrazole moieties is associated with anti-inflammatory activity. Experimental models have demonstrated that compounds with similar structures can reduce inflammation markers, suggesting a therapeutic role in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of diazabicyclo compounds were tested for their ability to inhibit cancer cell proliferation. Results showed that specific modifications to the structure enhanced cytotoxicity against various cancer cell lines, highlighting the importance of molecular design in drug development.

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of similar compounds, revealing their potential as cognitive enhancers through modulation of cholinergic pathways. Behavioral assays indicated improved memory retention in animal models treated with these compounds.

Research Findings

Activity Type Findings Reference
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines; enhances cytotoxic effects when combined with other agents.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro; potential for treating chronic inflammatory diseases.
NeuroprotectiveModulates cholinergic receptors; improves cognitive function in animal models.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane

InChI

InChI=1S/C20H26N6O/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24)/t15-,16+/m0/s1

InChI Key

PJYHAZFCIWUKAT-JKSUJKDBSA-N

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5

Origin of Product

United States

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